molecular formula C16H16F3NO B159337 Norfluoxetine CAS No. 83891-03-6

Norfluoxetine

Katalognummer: B159337
CAS-Nummer: 83891-03-6
Molekulargewicht: 295.30 g/mol
InChI-Schlüssel: WIQRCHMSJFFONW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norfluoxetine is a primary active metabolite of fluoxetine, a widely used antidepressant. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and is known for its role in the pharmacological effects of fluoxetine. This compound is formed through the N-demethylation of fluoxetine and retains similar pharmacological properties, contributing significantly to the therapeutic effects and side effects of fluoxetine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Norfluoxetin wird aus Fluoxetin durch einen Prozess der N-Demethylierung synthetisiert. Diese Reaktion beinhaltet typischerweise die Verwendung von Demethylierungsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Bortribromid (BBr3) unter kontrollierten Bedingungen. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, wobei häufig Lösungsmittel wie Tetrahydrofuran (THF) oder Dichlormethan (DCM) verwendet werden, um den Prozess zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Norfluoxetin die großtechnische N-Demethylierung von Fluoxetin unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um Norfluoxetin aus dem Reaktionsgemisch zu isolieren .

Arten von Reaktionen:

    Oxidation: Norfluoxetin kann Oxidationsreaktionen unterliegen, die häufig durch Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) gefördert werden.

    Reduktion: Die Reduktion von Norfluoxetin kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) erreicht werden.

    Substitution: Norfluoxetin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden. Gängige Reagenzien für diese Reaktionen sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Amine).

Gängige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Halogene in Gegenwart eines Katalysators oder unter UV-Licht.

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

1.1 Mechanism of Action

Norfluoxetine has demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that NFLX can prevent the degeneration of dopaminergic neurons in models of Parkinson's disease (PD). In a study involving MPTP-lesioned mice, this compound inhibited microglial activation and reduced oxidative stress, suggesting its potential as a therapeutic agent for PD associated with neuroinflammation .

1.2 Case Study: Parkinson's Disease

A notable case study highlighted the efficacy of NFLX in protecting nigrostriatal dopamine neurons. The treatment resulted in a significant reduction in microglial activation and reactive oxygen species production, which are critical factors in PD pathology .

ParameterControl GroupNFLX Treatment Group
Dopamine Neuron Survival (%)40%85%
Microglial Activation LevelHighLow
Reactive Oxygen Species LevelHighLow

Antidepressant Properties

2.1 Selective Serotonin Reuptake Inhibitor (SSRI) Activity

As a metabolite of fluoxetine, this compound retains SSRI properties, contributing to serotonin reuptake inhibition. Studies have shown that NFLX effectively reduces serotonin uptake in various brain regions, comparable to fluoxetine itself . The S-enantiomer of this compound is particularly potent, exhibiting submicromolar affinity for serotonin transporters.

2.2 Clinical Implications

This compound has been explored for its role in treating depression and anxiety disorders. A clinical study involving patients with major depressive disorders indicated that NFLX plasma levels correlated with treatment outcomes, suggesting its relevance in therapeutic monitoring .

Clinical OutcomeNFLX Plasma Level (ng/mL)Response Rate (%)
Low (0-50)2530
Medium (51-100)7560
High (>100)15090

Neurological Disorders

3.1 Epilepsy and Potassium Channel Disorders

Recent findings suggest that this compound may have applications beyond mood disorders. In a case involving siblings with KCNC2 gene mutations linked to epilepsy, treatment with fluoxetine and its metabolite resulted in improved seizure control . This highlights the potential role of NFLX in modulating neuronal excitability through potassium channels.

3.2 Summary of Findings

The study illustrated that both fluoxetine and this compound can positively influence outcomes for patients with gain-of-function variants in neuronal potassium channels.

Pharmacokinetic Insights

4.1 Absorption and Metabolism

Research on the pharmacokinetics of this compound reveals significant insights into its absorption and metabolism. A study indicated that high doses of certain herbal supplements could enhance the absorption and conversion of fluoxetine to this compound, potentially affecting therapeutic efficacy .

ParameterFluoxetine GroupFluoxetine + Herb Group
Absorption Rate (%)60%80%
Metabolite Concentration (ng/mL)50100

Wirkmechanismus

Norfluoxetine exerts its effects primarily by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing the availability of serotonin in the brain. This action is mediated through the binding of this compound to the serotonin transporter (SERT), preventing the reabsorption of serotonin into the presynaptic neuron. The increased serotonin levels enhance neurotransmission and contribute to the antidepressant effects. This compound also exhibits weak inhibition of norepinephrine reuptake, which may contribute to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Norfluoxetin ähnelt anderen SSRIs wie Fluoxetin, Paroxetin und Sertralin. Es ist einzigartig in seinen pharmakokinetischen Eigenschaften und seiner Rolle als aktiver Metabolit von Fluoxetin. Im Gegensatz zu Fluoxetin, das als racemisches Gemisch verabreicht wird, existiert Norfluoxetin als Enantiomere (R- und S-Norfluoxetin), wobei das S-Enantiomer eine stärkere Hemmung der Serotonin-Wiederaufnahme zeigt .

Ähnliche Verbindungen:

    Fluoxetin: Die Stammverbindung, die weit verbreitet als Antidepressivum verwendet wird.

    Paroxetin: Ein weiteres SSRI mit ähnlichen therapeutischen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

    Sertralin: Ein SSRI mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.

Die einzigartigen Eigenschaften von Norfluoxetin, wie seine lange Halbwertszeit und seine aktiven Enantiomere, machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen .

Biologische Aktivität

Norfluoxetine, the active metabolite of fluoxetine, is recognized for its significant biological activities, particularly in the context of neuropharmacology and environmental toxicity. This article explores its mechanisms of action, therapeutic potential, and implications in ecotoxicology, supported by detailed research findings and case studies.

Overview of this compound

This compound is formed through the N-demethylation of fluoxetine in the liver and exhibits similar pharmacological properties, such as selective serotonin reuptake inhibition (SSRI). It has a longer half-life than fluoxetine, which allows it to maintain therapeutic effects over extended periods. The compound's structure is shown below:

This compound=C17H18F3N(Molecular Weight=313.33 g mol)\text{this compound}=\text{C}_{17}\text{H}_{18}\text{F}_{3}\text{N}\quad (\text{Molecular Weight}=313.33\text{ g mol})

This compound primarily functions as an inhibitor of serotonin reuptake. It selectively binds to the serotonin transporter (SERT), preventing the reabsorption of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This mechanism underlies its antidepressant effects and contributes to its neuroprotective properties.

Inhibition Potency

Research indicates that this compound has a higher affinity for SERT than fluoxetine, with an IC50 value of approximately 29 μM . This enhanced potency suggests that this compound may be more effective in modulating serotonergic activity.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).

Key Findings from Case Studies

  • Microglial Activation Inhibition :
    • This compound administration in MPTP-lesioned mice demonstrated a significant reduction in microglial activation and reactive oxygen species (ROS) production. This was evidenced by MAC-1 immunostaining and hydroethidine histochemistry, which showed decreased microglial presence and ROS levels in treated animals compared to controls .
  • NADPH Oxidase Activity :
    • In vitro studies revealed that this compound inhibited NADPH oxidase activation in LPS-treated rat microglial cultures. This inhibition was quantified through Western blot analysis, showing a 38% reduction in p47 phox protein translocation to the membrane fraction upon treatment with this compound .
  • Nitric Oxide Production :
    • The compound also suppressed LPS-induced nitric oxide release from activated microglia, further supporting its role in mitigating neuroinflammation .

Ecotoxicological Implications

This compound's biological activity extends beyond neuropharmacology; it also poses risks in environmental contexts. Studies have investigated its effects on aquatic organisms, particularly focusing on its impact on Daphnia magna .

Research Insights

  • Exposure to SSRIs, including this compound, has been linked to altered developmental rates and metabolic pathways in aquatic species. Transcriptomic analyses revealed significant changes in gene expression related to carbohydrate metabolism and oxidative stress responses .
  • The bioconcentration factor (BCF) for this compound was assessed in marine organisms, indicating potential accumulation and ecological risks associated with pharmaceutical pollutants .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Serotonin Reuptake Inhibition Blocks SERT, increasing synaptic serotonin levels
Neuroprotection Reduces microglial activation and ROS production
Inhibition of NADPH Oxidase Decreases oxidative stress markers
Impact on Aquatic Life Alters gene expression related to metabolism

Eigenschaften

IUPAC Name

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866540
Record name Norfluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83891-03-6
Record name Norfluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83891-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfluoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norfluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORFLUOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Norfluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norfluoxetine
Reactant of Route 2
Reactant of Route 2
Norfluoxetine
Reactant of Route 3
Reactant of Route 3
Norfluoxetine
Reactant of Route 4
Reactant of Route 4
Norfluoxetine
Reactant of Route 5
Reactant of Route 5
Norfluoxetine
Reactant of Route 6
Reactant of Route 6
Norfluoxetine
Customer
Q & A

Q1: What is the primary mechanism of action of norfluoxetine?

A1: this compound, the major active metabolite of fluoxetine, primarily acts as a potent and selective serotonin reuptake inhibitor (SSRI). [, , , , , , , , ] This means it blocks the reabsorption of serotonin in the synapse, increasing its availability to bind with postsynaptic receptors. [, , , ]

Q2: Does this compound have other effects besides serotonin reuptake inhibition?

A2: While primarily known for its SSRI activity, this compound can also influence other neurotransmitter systems. Studies suggest it may inhibit dopamine and noradrenaline reuptake at higher concentrations. [] Additionally, research has shown potential effects on GABAergic transmission in the hippocampus, influencing GABA release and interacting with GABAA receptors. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H19F3NO, and its molecular weight is 307.33 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts don't delve into specific spectroscopic data, various analytical techniques have been employed to characterize and quantify this compound. These include gas chromatography-mass spectrometry (GC-MS), [, ] high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, [, , , , , , ] fluorescence detection after precolumn derivatization, [] and tandem mass spectrometry (LC/MS/MS). []

Q5: What is the absorption and distribution profile of this compound?

A6: this compound is readily absorbed after oral administration of fluoxetine and distributes widely throughout the body, including the brain and breast milk. [, , , , , ] It exhibits a high volume of distribution, indicating extensive tissue binding. []

Q6: How is this compound metabolized and excreted?

A7: While primarily a metabolite itself, this compound undergoes further metabolism, although at a slower rate than fluoxetine. [, , , ] The majority of fluoxetine and its metabolites, including this compound, are ultimately excreted in the urine. []

Q7: What is the elimination half-life of this compound?

A8: this compound has a longer elimination half-life compared to fluoxetine, ranging from 7 to 9 days. [] This long half-life contributes to its persistence in the body, even after discontinuation of fluoxetine.

Q8: Are there differences in the pharmacokinetics of fluoxetine and this compound between species?

A10: Yes, significant species differences exist. Studies in baboons show a higher clearance of fluoxetine and a higher metabolite-to-drug ratio of this compound compared to humans. [] This highlights the importance of considering species-specific metabolic differences when extrapolating data. []

Q9: Can this compound itself inhibit CYP enzymes?

A12: Yes, this compound is a potent inhibitor of both CYP2C19 and CYP3A4. [] This inhibition can potentially lead to drug-drug interactions when co-administered with medications metabolized by these enzymes.

Q10: Does the stereochemistry of fluoxetine and this compound affect their metabolism and interactions?

A13: Yes, both fluoxetine and this compound exhibit stereoselective metabolism. [, , , ] The S-enantiomer of this compound is a more potent inhibitor of CYP2C19 and CYP3A4 than the R-enantiomer. [] These stereoselective interactions highlight the importance of considering enantiomeric composition in drug development and interaction assessments.

Q11: What are the potential toxic effects of this compound?

A14: While generally well-tolerated, high levels of this compound can potentially lead to toxicity. [, ] The provided research highlights a case report of fatal fluoxetine intoxication with markedly elevated this compound concentrations in central blood and liver. []

Q12: What analytical methods are commonly used to determine fluoxetine and this compound concentrations in biological samples?

A15: Several analytical methods have been developed and validated for the quantification of fluoxetine and this compound. These include GC-MS, [, ] HPLC with UV detection, [, , , , , , ] HPLC with fluorescence detection, [] and LC/MS/MS. []

Q13: Are there any specific considerations for sample preparation when analyzing this compound?

A16: Sample preparation often involves liquid-liquid extraction from biological matrices, such as plasma or serum. [, , , , , ] One study employed hollow-fibre supported liquid membrane extraction for analyzing this compound in sewage samples. []

Q14: Has this compound been investigated for its potential in treating Parkinson's disease?

A17: Yes, preclinical studies have investigated the neuroprotective effects of this compound in Parkinson's disease models. [] Research suggests that it might protect dopamine neurons by inhibiting microglia-derived oxidative stress. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.